molecular formula C15H26N2O9 B572894 1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) CAS No. 1217651-98-3

1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)

Cat. No.: B572894
CAS No.: 1217651-98-3
M. Wt: 378.378
InChI Key: CFUMDLIQNLTSLJ-FJXQXJEOSA-N
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Description

1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is a chemical compound with a complex structure. It is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) involves several steps. One common method includes the protection of the amino group of 3-amino-1-pyrrolidinecarboxylic acid with a tert-butoxycarbonyl (BOC) group, followed by esterification with 2-hydroxy-1,2,3-propanetricarboxylate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrrolidinecarboxylic acid, 3-amino-, (3S)-, 1,1-dimethylethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .

Properties

IUPAC Name

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUMDLIQNLTSLJ-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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